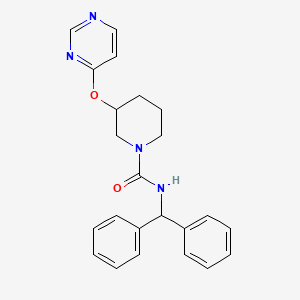

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzhydryl group and a pyrimidin-4-yloxy moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.

Attachment of the Pyrimidin-4-yloxy Moiety: The pyrimidin-4-yloxy group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput synthesis techniques and the development of more efficient catalysts and reaction conditions.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation primarily at the piperidine ring or the benzhydryl group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Oxidation may introduce ketones or carboxylic acid groups, altering the compound’s stability and biological activity.

Reduction Reactions

Reduction typically targets the pyrimidin-4-yloxy ether linkage or aromatic rings. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used. These reactions can yield alcohols or saturated derivatives, impacting the compound’s solubility and reactivity.

Substitution Reactions

The carboxamide group and piperidine ring are key sites for nucleophilic substitution. Alkyl halides (e.g., methyl iodide) or amines/thiols react under basic conditions (e.g., K2CO3 in DMF) . For example, the carboxamide oxygen may engage in hydrogen bonding with targets like lysine residues (K3.28) in receptors, influencing reaction pathways .

Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic aqueous solution, 50–100°C |

| Reduction | NaBH4, LiAlH4 | Ethanol or THF, 0–50°C |

| Substitution | Alkyl halides, amines | K2CO3 or Et3N in DMF, 60–80°C |

Key Research Findings

-

Oxidation Pathways : Studies on analogous piperidine derivatives show oxidation can lead to ring-opening or functional group conversion, often requiring controlled pH and temperature to avoid over-oxidation.

-

Reduction Selectivity : The pyrimidin-4-yloxy ether linkage may resist reduction under standard conditions due to steric hindrance from the benzhydryl group, necessitating harsher reagents like LiAlH4.

-

Substitution Mechanism : The carboxamide oxygen’s role in hydrogen bonding with lysine residues (e.g., in cannabinoid receptors) highlights its importance in directing substitution reactions and biological interactions .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Reactivity |

|---|---|---|

| N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide | Pyrimidine substituent at position 2 | Similar oxidation/reduction patterns |

| N-benzyl-3-(hydroxymethyl)piperidine-1-carboxamide | Simplified benzhydryl group | Reduced steric hindrance in substitution |

科学的研究の応用

Anticancer Properties

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been investigated for its potential anticancer effects. Research indicates that derivatives of piperidine compounds exhibit moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, studies have shown that certain modifications to the piperidine structure can enhance their activity against specific tumor types, suggesting a promising avenue for drug development targeting cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research into similar piperidine derivatives has demonstrated effectiveness against bacterial strains such as Xanthomonas axonopodis and fungal pathogens like Alternaria solani and Fusarium solani. This indicates the potential of this compound in developing new antimicrobial agents .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, compounds with similar structures have shown promise in treating neurological disorders and metabolic diseases. For instance, some derivatives have been studied for their effects on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer cell growth . The inhibition of NAMPT can lead to reduced proliferation of tumor cells, marking another potential therapeutic application.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzhydryl Group : The benzhydryl moiety is introduced via nucleophilic substitution reactions.

- Attachment of the Pyrimidin-4-yloxy Moiety : This is accomplished through etherification reactions with pyrimidine derivatives.

- Formation of the Carboxamide Group : The final step involves amidation reactions to complete the synthesis .

Reaction Conditions

The conditions under which these reactions are performed can significantly influence the yield and purity of the product. Factors such as temperature, solvent choice, and reaction time must be optimized for successful synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzhydryl group + Pyrimidinyl ether | Anticancer, Antimicrobial |

| N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | Benzhydryl group + Pyrazinyl ether | Similar anticancer activity |

| N-benzhydryl-4-(pyridin-4-yloxy)piperidine-1-carboxamide | Benzhydryl group + Pyridinyl ether | Antimicrobial activity observed |

This table illustrates how variations in the substituents on the piperidine ring can affect biological activity and highlights the uniqueness of this compound due to its specific structural characteristics.

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- A study demonstrated that modifications to piperidine derivatives resulted in enhanced cytotoxic effects against ovarian cancer cell lines while maintaining low toxicity towards healthy cells .

- Another investigation focused on the synthesis of novel piperidinyl compounds that exhibited significant antimicrobial properties against various pathogens, paving the way for new therapeutic agents .

作用機序

The mechanism of action of N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

Pyridine Derivatives: These compounds share a similar pyridine ring structure but differ in their substituents and overall properties.

Piperidine Derivatives: Compounds with a piperidine ring but different substituents can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

N-benzhydryl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions starting from suitable precursors.

- Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions with benzhydryl halides.

- Attachment of the Pyrimidin-4-yloxy Moiety : The pyrimidin-4-yloxy group is introduced through etherification reactions with pyrimidin-4-ol derivatives.

These synthetic routes are essential for optimizing yield and purity for further biological testing.

The biological activity of this compound primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various biological pathways, leading to diverse pharmacological effects. For instance, it has been observed to act as a potential inhibitor in several enzymatic pathways, which can be crucial in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells. This selectivity is vital for developing effective cancer therapies with reduced side effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens such as Alternaria solani and Fusarium solani. These findings suggest that derivatives of this compound could serve as potential antimicrobial agents .

Case Study 1: Antitumor Activity

In a recent study, the compound was tested against various cancer cell lines. The results indicated that it induced apoptosis in MDA-MB-231 breast cancer cells, with a significant increase in early apoptotic markers following treatment. The study reported a time-dependent increase in cell death, establishing a clear link between the compound's activity and its potential use in cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of CYP enzymes by related piperidine derivatives. Compounds were identified that selectively inhibited CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in pathogens like Leishmania. This selectivity is crucial for developing treatments for diseases caused by these parasites .

Data Summary

特性

IUPAC Name |

N-benzhydryl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-15-7-12-20(16-27)29-21-13-14-24-17-25-21)26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,17,20,22H,7,12,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVPBHIHHIDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。